2-Hydroxyemodin

Übersicht

Beschreibung

2-Hydroxyemodin is a hydroxylated derivative of emodin, an anthraquinone compound found in various plants and fungi. Emodin is known for its diverse biological activities, including anti-inflammatory, anti-cancer, and antimicrobial properties. This compound, specifically, has been identified as an active metabolite of emodin in hepatic microsomes and has shown mutagenic properties in certain bacterial assays .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: 2-Hydroxyemodin can be synthesized through the hydroxylation of emodin. The process involves the introduction of a hydroxyl group at the 2-position of the emodin molecule. This can be achieved using various hydroxylating agents under controlled conditions. For example, hydroxylation can be performed using hydrogen peroxide in the presence of a catalyst such as iron(III) chloride.

Industrial Production Methods: Industrial production of this compound typically involves the extraction of emodin from natural sources such as rhubarb or fungal cultures, followed by chemical modification. The extracted emodin undergoes hydroxylation to produce this compound. The process is optimized for yield and purity, ensuring that the final product meets industrial standards .

Analyse Chemischer Reaktionen

Types of Reactions: 2-Hydroxyemodin undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert it to less oxidized forms.

Substitution: The hydroxyl group at the 2-position can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride can be used.

Substitution: Reagents like acyl chlorides or alkyl halides can be used for substitution reactions.

Major Products:

Oxidation: Quinones and other oxidized derivatives.

Reduction: Less oxidized forms of this compound.

Substitution: Various substituted derivatives depending on the reagents used.

Wissenschaftliche Forschungsanwendungen

Antioxidant Properties

Mechanism of Action:

2-Hydroxyemodin exhibits potent antioxidant activity by scavenging free radicals, particularly hydroxyl radicals. Research indicates that it can inhibit lipid peroxidation in biological systems, which is crucial for preventing oxidative damage to cells and tissues .

Case Study:

In a comparative study, this compound demonstrated a stronger inhibitory effect on hydroxyl radical generation compared to emodin, with an IC50 value of 3.05 µM, while emodin had an IC50 of 13.29 µM . This suggests that this compound may be more effective as an antioxidant agent.

Hepatoprotective Effects

Mechanism of Action:

The compound has shown hepatoprotective properties against cytotoxicity induced by various agents, including tacrine, a drug used in treating Alzheimer's disease. It protects liver cells by mitigating oxidative stress and promoting cell survival .

Case Study:

In HepG2 cells (human liver cancer cells), this compound exhibited an EC50 value of 4.02 µM against tacrine-induced toxicity, indicating its potential as a protective agent in liver diseases .

Anti-mutagenic Activity

Mechanism of Action:

Research has demonstrated that this compound possesses anti-mutagenic properties, potentially inhibiting the activation of mutagenic compounds through competitive inhibition mechanisms .

Case Study:

In studies assessing the anti-mutagenicity of various compounds, this compound was found to significantly reduce mutagenic effects in experimental models, highlighting its potential role in cancer prevention strategies .

Anticancer Potential

Mechanism of Action:

The compound has been investigated for its ability to induce apoptosis (programmed cell death) in cancer cells. It influences various signaling pathways related to cell survival and death.

Case Study:

In vitro studies have shown that this compound can inhibit the proliferation of cancer cell lines such as MDA-MB-231 (breast cancer) and HepG2 (liver cancer), demonstrating its potential as an anticancer agent .

Applications in Natural Product Chemistry

Mechanism of Action:

As a bioactive compound derived from natural sources, this compound is being explored for its roles in traditional medicine and its integration into modern pharmacotherapy.

Case Study:

Research into natural products has highlighted the significance of compounds like this compound in developing new therapeutic agents that leverage their bioactive properties for health benefits .

Data Summary Table

| Application Area | Mechanism of Action | Key Findings |

|---|---|---|

| Antioxidant Activity | Scavenges free radicals | IC50 = 3.05 µM for hydroxyl radical inhibition |

| Hepatoprotective Effects | Protects liver cells from cytotoxicity | EC50 = 4.02 µM against tacrine-induced toxicity |

| Anti-mutagenic Activity | Inhibits activation of mutagens | Significant reduction in mutagenic effects |

| Anticancer Potential | Induces apoptosis in cancer cells | Inhibits proliferation in MDA-MB-231 and HepG2 |

| Natural Product Chemistry | Source for new therapeutic agents | Potential integration into modern therapies |

Wirkmechanismus

2-Hydroxyemodin is compared with other hydroxylated derivatives of emodin, such as:

- 4-Hydroxyemodin

- 5-Hydroxyemodin

- 7-Hydroxyemodin

- ω-Hydroxyemodin

Uniqueness: this compound is unique due to its specific hydroxylation at the 2-position, which imparts distinct biological activities and chemical properties. For instance, it has shown specific mutagenic properties in bacterial assays, which are not observed with other hydroxylated derivatives .

Vergleich Mit ähnlichen Verbindungen

- 4-Hydroxyemodin: Known for its potent inhibition of monoamine oxidase.

- 5-Hydroxyemodin: Exhibits strong vasopressin receptor antagonism.

- 7-Hydroxyemodin: Studied for its anti-inflammatory properties.

- ω-Hydroxyemodin: Known for its role in metabolic pathways .

Biologische Aktivität

2-Hydroxyemodin, also known as alaternin, is a naturally occurring anthraquinone derivative primarily found in various plant species, including Polygonum multiflorum. This compound has garnered attention for its diverse biological activities, particularly its antioxidant, anticancer, and anti-inflammatory properties. This article explores the biological activity of this compound, supported by data tables and research findings.

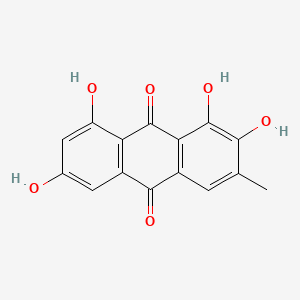

Chemical Structure and Properties

This compound's chemical structure is characterized by hydroxyl groups that enhance its biological activity. The compound is a derivative of emodin, differing primarily by the presence of an additional hydroxyl group at the 2-position.

1. Antioxidant Activity

Research indicates that this compound exhibits significant antioxidant properties. A comparative study showed that it effectively inhibits lipid peroxidation and reactive oxygen species (ROS) generation in biological systems. Specifically, it demonstrated a dose-dependent inhibition of linoleic acid peroxidation and scavenging of peroxynitrites, suggesting its potential use in protecting against oxidative stress-related damage .

| Activity | IC50 Value (μM) | Methodology |

|---|---|---|

| Lipid Peroxidation Inhibition | 160.87 | Thiocyanate Method |

| ROS Generation Inhibition | 177.32 | DCFH-DA Assay |

2. Anticancer Activity

This compound has shown promising anticancer effects across various cancer cell lines. It has been reported to induce apoptosis in HeLa and A549 cells through mechanisms involving the modulation of caspase pathways and downregulation of anti-apoptotic proteins .

Case Studies:

- HeLa Cells: Induction of apoptosis was confirmed through increased levels of active caspases (3, 8, and 9) and decreased Bcl-2 expression.

- A549 Cells: The compound exhibited an IC50 value indicating effective antiproliferative activity.

| Cell Line | IC50 Value (μM) | Mechanism of Action |

|---|---|---|

| HeLa | 160.87 | Apoptosis via caspase activation |

| A549 | 177.32 | Induction of oxidative stress leading to cell death |

3. Anti-inflammatory Effects

The anti-inflammatory properties of this compound have been demonstrated in various studies where it inhibited the production of pro-inflammatory cytokines such as IL-6 and TNF-α in activated macrophages . This suggests its potential application in treating inflammatory diseases.

The mechanisms underlying the biological activities of this compound include:

- Antioxidant Mechanism: Scavenging free radicals and reducing oxidative stress markers.

- Apoptotic Pathway Activation: Modulating signaling pathways that lead to cell cycle arrest and apoptosis in cancer cells.

- Cytokine Modulation: Downregulating inflammatory cytokines through inhibition of NF-κB signaling pathways.

Eigenschaften

IUPAC Name |

1,2,6,8-tetrahydroxy-3-methylanthracene-9,10-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10O6/c1-5-2-7-11(15(21)12(5)18)14(20)10-8(13(7)19)3-6(16)4-9(10)17/h2-4,16-18,21H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LAOFTEMTSXNIIM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C(=C1O)O)C(=O)C3=C(C2=O)C=C(C=C3O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H10O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901031679 | |

| Record name | 2-Hydroxyemodin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901031679 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

286.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

641-90-7 | |

| Record name | 2-Hydroxyemodin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=641-90-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Hydroxyemodin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000641907 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Hydroxyemodin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901031679 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ALATERNIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/87C66SE4CP | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.